molecular formula C40H79NO4 B3093570 22:0(2S-OH) Ceramide, N-(2'-(S)-hydroxybehenoyl)-D-erythro-sphingosine, powder CAS No. 1246298-49-6

22:0(2S-OH) Ceramide, N-(2'-(S)-hydroxybehenoyl)-D-erythro-sphingosine, powder

Cat. No.: B3093570
CAS No.: 1246298-49-6
M. Wt: 638.1 g/mol
InChI Key: FCCZDEAAQZWMGI-RHJYVNCBSA-N
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Description

Ceramides are lipids that form the natural skin barrier and are around 50% of the skin composition . They have been found to be involved in pathways regulating key biological responses, including stress response, cell senescence, and apoptosis . The specific compound you mentioned, “22:0(2S-OH) Ceramide”, is a type of ceramide with a molecular weight of 638.06 and a formula of C40H79NO4 .


Synthesis Analysis

Ceramides and their metabolism have been studied extensively . Ceramide is essentially the hub of sphingolipid metabolism and the first point of major accumulation of sphingolipids . It serves as the precursor for all major sphingolipids in eukaryotes .


Chemical Reactions Analysis

Ceramides play a crucial role in various biological responses, including stress response, cell senescence, and apoptosis . They are involved in the regulation of these responses through their role in sphingolipid metabolism .

Scientific Research Applications

Structural Insights and Enzyme Inhibition

  • Structural Impact on Ceramide-Enzyme Interactions : A study delved into how variations in ceramide structure, such as stereochemistry and hydroxyl groups, influence the inhibition of mitochondrial ceramidase. Significant insights were gained regarding the structural prerequisites for ceramide-enzyme interactions, highlighting the importance of primary and secondary hydroxyl groups, the trans double bond, and the NH-protons from the amide of ceramide or the amine of sphingosine for enzyme inhibition (Usta et al., 2001).

Ceramide Composition and Variants

  • Brain Sphingolipid Composition : Ceramide is a fundamental component of brain sphingolipids, including cerebrosides and sphingomyelins, playing crucial roles in the nervous system. Sphingosine, predominantly in the D-erythro configuration, forms a significant part of brain sphingoid bases. The research underscores the unique and abundant presence of these compounds in the nervous system (Kishimoto, 1983).

Analytical Techniques and Ceramide Studies

  • Gas Chromatography-Mass Spectrometry for Ceramide Analysis : A pioneering study demonstrated the use of gas chromatography-mass spectrometry to analyze ceramides containing 2-hydroxy acids. The approach allowed for the unequivocal determination of the structures of long-chain base and fatty acid residues in ceramide, marking a significant advancement in ceramide analysis (Hammarström et al., 1970).

Metabolic Pathways and Derivatives

  • In Vivo Metabolism of Ceramides : Research focusing on the in vivo metabolism of ceramides in rat brains revealed intricate processes involving fatty acid replacement and esterification. This study provided a deeper understanding of ceramide's role and metabolism within biological systems (Okabe & Kishimoto, 1977).

Novel Ceramide Species and Their Implications

  • Novel Ceramide Species in Truffle : A study identified and characterized novel ceramide species in Tuber indicum, expanding the understanding of ceramide diversity and its implications in various organisms and potentially offering new insights into ceramide's functional roles (Gao et al., 2004).

Mechanism of Action

Target of Action

The primary targets of 22:0(2S-OH) Ceramide, also known as (2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide, are the cells involved in various biological responses such as stress response, cell senescence, and apoptosis .

Mode of Action

Ceramides, including 22:0(2S-OH) Ceramide, interact with their targets by regulating key biological responses . They are essentially the hub of sphingolipid metabolism and the first point of major accumulation of sphingolipids .

Biochemical Pathways

The compound affects the sphingolipid metabolism pathway . As a precursor for all major sphingolipids in eukaryotes, it plays a crucial role in the synthesis and regulation of these lipids .

Pharmacokinetics

Ceramides are lipids that form the natural skin barrier and are around 50% of the skin composition , suggesting they may have good bioavailability.

Result of Action

The molecular and cellular effects of 22:0(2S-OH) Ceramide’s action include the regulation of stress response, cell senescence, and apoptosis . In the context of obesity, ceramide levels can serve as potential biomarkers to differentiate between metabolically healthy obesity (MHO) and metabolically unhealthy obesity (MUO) .

Action Environment

Environmental factors such as diet and lifestyle can influence the action, efficacy, and stability of 22:0(2S-OH) Ceramide. For instance, obesity can affect ceramide levels, with most ceramide subtype levels increasing in obesity compared to normal-weight individuals .

Future Directions

Ceramides have been studied extensively, and they are known to play important roles in various biological responses . Future research may continue to explore these roles and the potential applications of ceramides in various fields.

Properties

IUPAC Name

(2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxydocosanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H79NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-23-25-27-29-31-33-35-39(44)40(45)41-37(36-42)38(43)34-32-30-28-26-24-22-16-14-12-10-8-6-4-2/h32,34,37-39,42-44H,3-31,33,35-36H2,1-2H3,(H,41,45)/b34-32+/t37-,38+,39-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCZDEAAQZWMGI-RHJYVNCBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC[C@@H](C(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H79NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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22:0(2S-OH) Ceramide, N-(2'-(S)-hydroxybehenoyl)-D-erythro-sphingosine, powder
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22:0(2S-OH) Ceramide, N-(2'-(S)-hydroxybehenoyl)-D-erythro-sphingosine, powder
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22:0(2S-OH) Ceramide, N-(2'-(S)-hydroxybehenoyl)-D-erythro-sphingosine, powder
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22:0(2S-OH) Ceramide, N-(2'-(S)-hydroxybehenoyl)-D-erythro-sphingosine, powder
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22:0(2S-OH) Ceramide, N-(2'-(S)-hydroxybehenoyl)-D-erythro-sphingosine, powder
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22:0(2S-OH) Ceramide, N-(2'-(S)-hydroxybehenoyl)-D-erythro-sphingosine, powder

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